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Introduction

(5-Methyl-6-morpholinopyridin-3-yl)boronic acid is a pivotal heterocyclic building block in
modern medicinal chemistry and drug discovery.[1] Its structural complexity, featuring a
substituted pyridine core, makes it an attractive intermediate for synthesizing novel
compounds, particularly in the development of enzyme inhibitors and other targeted
therapeutics.[2][3] Boronic acids, as a class, are indispensable tools in pharmaceutical
synthesis, primarily due to their utility in robust carbon-carbon bond-forming reactions like the
Suzuki-Miyaura coupling.[4][5]

The successful application of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid in any
synthetic or screening campaign is fundamentally dependent on a thorough understanding of
its physicochemical properties. Solubility dictates the choice of reaction solvents, purification
methods, and formulation for biological assays, while stability determines its shelf-life, handling
requirements, and reliability in yielding reproducible results.

This technical guide provides a comprehensive overview of the solubility and stability profiles of
(5-Methyl-6-morpholinopyridin-3-yl)boronic acid. In the absence of extensive publicly
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available quantitative data for this specific molecule, this document synthesizes foundational
principles of boronic acid chemistry with field-proven experimental protocols. It is designed to
empower researchers, scientists, and drug development professionals to accurately determine
its properties, handle it effectively, and troubleshoot potential challenges, thereby ensuring its
optimal performance in their research endeavors.

Core Physicochemical Properties

A summary of the key identification and physical properties for (5-Methyl-6-
morpholinopyridin-3-yl)boronic acid is presented below.

Property Value Source(s)

CAS Number 1191062-85-7

Molecular Formula C10H15BN203 [6]

Molecular Weight 222.05 g/mol [6]

IUPAC Name (5-methyl-6-morpholin-4-
ylpyridin-3-yl)boronic acid

Physical Form Solid

Recommended Storage 2-8°C, under inert atmosphere [7]

Section 1: Solubility Profile and Determination

The solubility of a boronic acid is governed by the interplay between the polar boronic acid
moiety and the organic substituents on the carbon-boron bond.[8] The presence of both a
lipophilic methyl group and a polar morpholine group on the pyridine ring of the title compound
suggests a nuanced solubility profile. While esterification of boronic acids typically enhances
their solubility in organic solvents, the free acid's behavior must be empirically determined for
reaction optimization.[9]

Predicted Solubility in Common Solvents

Based on its structure, the following qualitative solubility predictions can be made. These
should be confirmed experimentally using the protocol provided in Section 1.2.
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Solvent

Polarity

Predicted Solubility

Rationale

Water

High

Low to Moderate

The morpholine group
may impart some
aqueous solubility, but
the overall
heterocyclic structure
is largely organic.
Solubility is likely pH-

dependent.

DMSO, DMF

High (Aprotic)

High

These polar aprotic

solvents are generally
effective at dissolving
a wide range of drug-

like molecules.

Methanol, Ethanol

High (Protic)

Moderate

May form esters in
solution over time,
potentially affecting
solubility and stability.
Good for initial

dissolution.

Acetonitrile

Medium

Moderate

A common solvent for
reactions and analysis
(e.g., HPLC).

THF, Dioxane

Low

Moderate

Ethereal solvents are
common in cross-

coupling reactions.

Toluene, Hexanes

Very Low

Low to Insoluble

The molecule's
polarity is likely too
high for significant
solubility in non-polar

hydrocarbon solvents.
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Experimental Protocol for Solubility Determination
(Dynamic Method)

To obtain quantitative solubility data, a dynamic (polythermal) method is highly effective. This
technique involves visually or instrumentally determining the temperature at which a known
composition of solute and solvent becomes a clear, homogenous solution upon controlled
heating.[8][10] This temperature is the saturation point for that specific concentration.

Methodology

» Sample Preparation: Accurately weigh a specific amount of (5-Methyl-6-morpholinopyridin-
3-yl)boronic acid into a glass vial.

e Solvent Addition: Add a precise volume or mass of the desired solvent to the vial.

o System Setup: Place the vial in a controlled heating block equipped with a magnetic stirrer
and a calibrated temperature probe.

¢ Heating and Observation: Begin stirring and slowly increase the temperature at a constant
rate (e.g., 0.2-0.5 °C/min).[10]

o Turbidity Monitoring: Continuously monitor the solution's turbidity. This can be done visually
against a contrasting background or with an automated turbidity sensor.[8]

o Record Dissolution Temperature: Record the temperature at which the last solid particle
disappears and the solution becomes completely clear. This is the equilibrium solubility
temperature for the prepared concentration.

» Data Compilation: Repeat steps 1-6 with varying solute-to-solvent ratios to construct a
solubility curve (solubility vs. temperature).
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Workflow for Dynamic Solubility Determination
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Dynamic Solubility Determination Workflow
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Section 2: Stability Profile and Degradation
Pathways

The stability of boronic acids is a critical parameter, as degradation can lead to reduced yields,
impure products, and misleading biological data. The primary degradation pathways are
protodeboronation, oxidation, and boroxine formation.[7][11]

Key Degradation Pathways

» Protodeboronation: This is the cleavage of the C-B bond, which is replaced by a C-H bond.
[11] The reaction is often catalyzed by acidic or basic conditions and can be accelerated by
residual palladium catalyst from the synthesis. The morpholino and methyl groups on the
pyridine ring of the title compound may electronically influence the susceptibility of the C-B
bond to this cleavage.

o Oxidation: The boron center is susceptible to oxidation, especially in the presence of air or
other oxidants like hydrogen peroxide.[11] This process typically leads to the formation of the
corresponding phenol and boric acid, representing a complete loss of the desired starting
material. Storing the compound under an inert atmosphere (Nitrogen or Argon) is a standard
precaution to mitigate this pathway.[7]

» Boroxine Formation: Under anhydrous conditions or upon heating, three molecules of a
boronic acid can condense to form a six-membered cyclic anhydride known as a boroxine,
releasing three molecules of water.[11] This process is reversible, and the boroxine can be
hydrolyzed back to the boronic acid in the presence of water. While this is not a destructive
degradation, the formation of boroxine alters the compound's physical properties and
reactivity.

Experimental Protocol for Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential liabilities and establish
appropriate storage and handling conditions. A stability-indicating High-Performance Liquid
Chromatography (HPLC) method is the cornerstone of this analysis, as it can separate the
intact parent compound from its degradation products.[7]

Methodology
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e Develop a Stability-Indicating HPLC Method:
o Column: A reverse-phase C18 column is a common starting point.

o Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer, e.g., phosphate or
acetate) is typically used. It is often crucial to keep the mobile phase pH near neutral to
prevent on-column degradation.[7]

o Detection: UV detection at a wavelength appropriate for the pyridine chromophore (e.g.,
254 nm or 270 nm).

o Validation: The method must be shown to resolve the parent peak from peaks generated
under various stress conditions.

e Prepare Stress Samples:

o Prepare a stock solution of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid in a
suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

o Aliquot the stock solution into separate vials for each stress condition.
o Apply Stress Conditions:[7][11]
o Acid Hydrolysis: Add 0.1 N HCI and heat at 60 °C.
o Base Hydrolysis: Add 0.1 N NaOH and heat at 60 °C.
o Oxidation: Add 3% H20:2 and keep at room temperature.
o Thermal Stress: Heat a solution (and a solid sample) at a high temperature (e.g., 80 °C).
o Photolytic Stress: Expose a solution to UV light (e.g., in a photostability chamber).

o Control: Keep one vial at the recommended storage condition (e.g., 4 °C, protected from
light).

e Analysis:
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o At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw a sample from each vial,
neutralize if necessary, and dilute to a suitable concentration.

o Analyze by the stability-indicating HPLC method.

o Calculate the percentage of the parent compound remaining and quantify the major
degradation products.

Workflow for Forced Degradation Study
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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